Regulatory Identity and Compendial Designation as EP Impurity C
5-Ethenyl-2-oxopyrrolidine-3-carboxamide is explicitly designated as 'Impurity C' in the European Pharmacopoeia (EP) monograph for the antiepileptic drug Vigabatrin . In contrast, the API Vigabatrin is the main component, and other impurities like Impurity A (CAS 7529-16-0) [1], Impurity B (CAS 1379504-35-4) [2], and Impurity D (GABA, CAS 56-12-2) [3] have different chemical identities and specified limits. The quantifiable difference is its official, non-interchangeable regulatory status as a specific impurity marker. For an ANDA submission, demonstrating control of Impurity C at its specified limit requires the use of the authentic reference standard. No other compound can fulfill this role, making its procurement a binary requirement for regulatory compliance .
| Evidence Dimension | Regulatory Designation |
|---|---|
| Target Compound Data | Designated as EP Impurity C in Vigabatrin monograph |
| Comparator Or Baseline | Vigabatrin (API) and other impurities (A, B, D) |
| Quantified Difference | Unique, non-interchangeable regulatory identity; required for specific impurity limit tests in ANDA submissions. |
| Conditions | European Pharmacopoeia (EP) monograph for Vigabatrin. |
Why This Matters
For scientists in pharmaceutical QC or R&D supporting ANDA filings, the use of this specific reference standard is a mandatory regulatory requirement, not a choice based on performance.
- [1] ChemWhat. (2025). Vigabatrin EP Impurity A CAS#: 7529-16-0. Product Information. View Source
- [2] Shanghai Qitai Biotechnology. (2025). Vigabatrin EP Impurity B. Product Catalog. View Source
- [3] SynZeal. (2025). Vigabatrin EP Impurity D. Product Page. View Source
